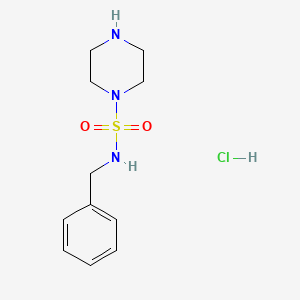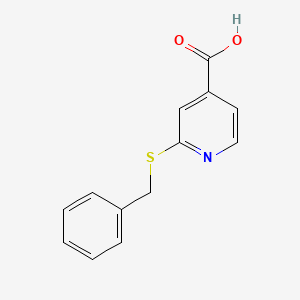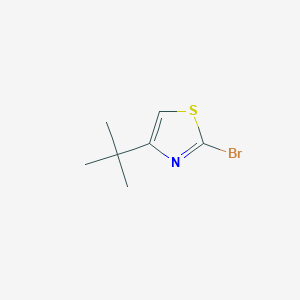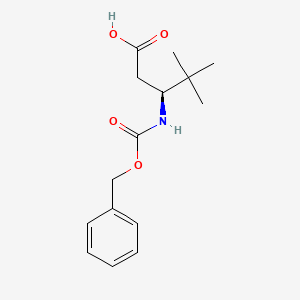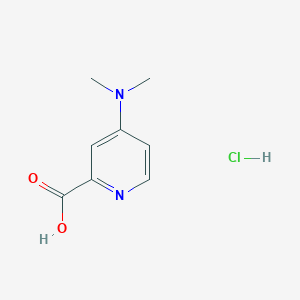
4-(Dimethylamino)picolinic acid hydrochloride
Overview
Description
4-(Dimethylamino)picolinic acid hydrochloride is a chemical compound derived from picolinic acid, which is an important biomolecule found in the human body. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-(Dimethylamino)picolinic acid hydrochloride is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
this compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for its anti-infective and immunomodulatory properties .
Biochemical Pathways
this compound is a metabolite of tryptophan . It plays a key role in zinc transport, which is essential for the functioning of ZFPs . Disruption of zinc binding in ZFPs can affect various biochemical pathways, particularly those involved in viral replication and packaging .
Result of Action
The binding of this compound to ZFPs and the subsequent disruption of zinc binding result in the inhibition of ZFP function . This can lead to the inhibition of viral replication and packaging, contributing to its anti-viral properties . It can also affect normal cell homeostatic functions .
Biochemical Analysis
Biochemical Properties
4-(Dimethylamino)picolinic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleophilic catalysts and specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved . These interactions are crucial for studying different biological processes and understanding the compound’s role in biochemical pathways.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function . These effects make it a valuable tool for studying cellular processes and developing potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with nucleophilic catalysts and electrophiles plays a crucial role in its mechanism of action . These interactions can lead to enzyme inhibition or activation, which in turn affects gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that temperature can significantly impact the protonation degree of this compound derivatives, which in turn affects its biochemical properties and interactions . Understanding these temporal effects is crucial for accurately studying the compound’s behavior in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit therapeutic effects, while higher dosages could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity at high doses is essential for developing safe and effective therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, picolinic acid, a related compound, is a metabolite of the tryptophan catabolism pathway and has been shown to influence the production of reactive nitrogen intermediates in macrophages . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for studying the compound’s effects on cellular function and developing targeted therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and developing effective therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)picolinic acid hydrochloride typically involves the reaction of 4-chloropicolinic acid with dimethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)picolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-(Dimethylamino)picolinic acid hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: Similar in structure and function, used as a catalyst in organic synthesis.
Picolinic Acid: A precursor to 4-(Dimethylamino)picolinic acid hydrochloride, with different chemical properties and applications.
Uniqueness
This compound is unique due to its enhanced nucleophilicity and catalytic efficiency compared to similar compounds. Its specific structure allows it to participate in a wider range of chemical reactions, making it a versatile tool in scientific research .
Properties
IUPAC Name |
4-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)6-3-4-9-7(5-6)8(11)12;/h3-5H,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWTYZKJIOVCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine](/img/structure/B1437983.png)


![4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B1437987.png)
![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)
